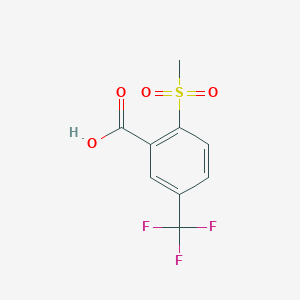

2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

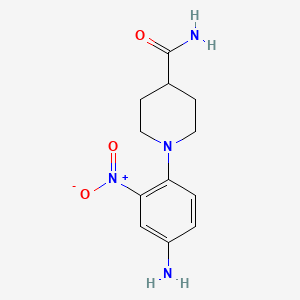

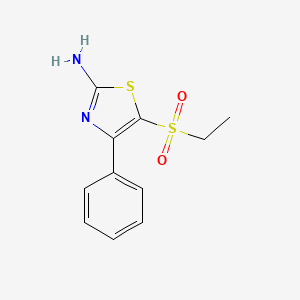

The synthesis of compounds related to 2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid involves various strategies. One approach for synthesizing a related compound, 2-methoxy-4-(methylsulfanyl)benzoic acid, utilizes readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, yielding total yields of 17% and 37% respectively. The process starting from 2-methyl-5-nitrophenol is more process-oriented and suitable for the resynthesis of cardiotonic drugs Sulmazole and Isomazole . Another relevant synthesis method involves the use of trifluoromethanesulfonic acid to catalyze Friedel-Crafts alkylations, which could potentially be adapted for the synthesis of trifluoromethylated aromatic compounds .

Molecular Structure Analysis

The molecular structure of related compounds can be complex and is often characterized by various spectroscopic techniques. For instance, the crystal structure of a compound with a phenylsulfonyl group, similar to the methylsulphonyl group in the target molecule, was determined using single crystal X-ray determination. This compound exhibited intermolecular hydrogen bonds and pi-pi interactions, which are crucial for the stability of the crystal structure . These findings suggest that the molecular structure of this compound would also exhibit significant non-covalent interactions that stabilize its structure.

Chemical Reactions Analysis

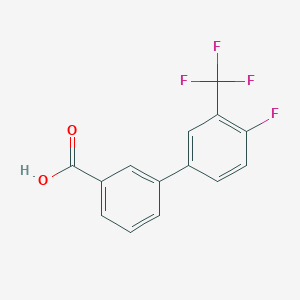

The reactivity of the trifluoromethyl group in related compounds has been explored in various chemical reactions. N-Methylnitrilium trifluoromethanesulphonate salts have been used as reagents for the synthesis of a wide range of aromatic compounds, including ketimines, ketones, and heterocycles . Additionally, alkyltrifluoromethanesulphonates have been employed as alkylating reagents for aromatic compounds, although their reactivity can be influenced by the presence of Lewis acids and impurities . These studies provide insights into the potential reactivity of the trifluoromethyl group in this compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can offer some indications. The presence of the trifluoromethyl group is known to influence the acidity, lipophilicity, and metabolic stability of aromatic compounds. The methylsulphonyl group could also affect the solubility and reactivity of the compound. The synthesis and reactivity of related compounds suggest that this compound would have unique properties that could be advantageous in pharmaceutical applications, as seen in the synthesis of cardiotonic drugs .

Safety and Hazards

The compound has several hazard statements including H302+H312+H332;H315;H319;H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-methylsulfonyl-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4S/c1-17(15,16)7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZHRYXIYMQKCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650217 |

Source

|

| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000339-64-9 |

Source

|

| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1328659.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1328664.png)

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)